2,3,4,5-四氢苯并[c]氮杂卓-1-酮
概述
描述
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a heterocyclic compound with the molecular formula C10H11NO It is a seven-membered ring structure containing one nitrogen atom and one carbonyl group
科学研究应用
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of various chemical products and materials.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one involves the hydrogenation reduction reaction of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another approach includes the ring expansion of smaller cyclic compounds through recyclization reactions .
Industrial Production Methods
Industrial production of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one typically involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction.
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert the carbonyl group to an alcohol.
Substitution: Involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
作用机制
The mechanism of action of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one: Another seven-membered heterocycle with different substitution patterns.
7-Chloro-1,2,3,4-Tetrahydro-benzo[b]azepin-5-one: Contains a chlorine atom, which can significantly alter its chemical properties and biological activity.
生物活性
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a heterocyclic compound characterized by a seven-membered ring structure that includes one nitrogen atom and one carbonyl group. Its molecular formula is and it has garnered attention for its potential biological activities and applications in medicinal chemistry.
The biological activity of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound may function as an inhibitor of specific enzymes or receptors, thereby modulating critical biological processes. For instance, it has been implicated in the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a significant role in DNA repair mechanisms. This inhibition can lead to enhanced apoptosis in cancer cells, making it a candidate for cancer therapeutics .
Case Studies and Research Findings
1. PARP Inhibition Studies:
Recent studies have focused on the structure-activity relationship (SAR) of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one analogs in relation to their PARP inhibitory activity. Modifications to the core structure have shown varying degrees of potency against PARP enzymes. For example, the introduction of different substituents at specific positions on the ring has resulted in compounds with selective inhibition profiles .
2. Anticancer Activity:
A notable study evaluated the anticancer properties of derivatives based on 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one. The results indicated that certain derivatives exhibited significant cytotoxic effects on A549 lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and reduction of poly(ADP-ribose) levels .
3. Pharmacokinetic Properties:
Pharmacokinetic studies have suggested that some derivatives of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one possess favorable absorption and distribution characteristics similar to established PARP inhibitors such as rucaparib. This opens avenues for further development as therapeutic agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | Seven-membered ring with nitrogen and carbonyl | Potential PARP inhibitor; induces apoptosis |
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one | Nitro group enhances reactivity | Modulates cellular pathways through bioreduction |
8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one | Methoxy group alters biological properties | Potential receptor modulator |
属性
IUPAC Name |
2,3,4,5-tetrahydro-2-benzazepin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-9-6-2-1-4-8(9)5-3-7-11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPGNZHJFFKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459730 | |
Record name | 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6729-50-6 | |
Record name | 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dual PARP inhibition exhibited by latonduine A and how does this relate to 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one?
A1: Latonduine A, a marine natural product, has shown promising activity in correcting the trafficking defect of the F508del-cystic fibrosis transmembrane regulator (CFTR), a mutation commonly found in cystic fibrosis patients. Research suggests that this corrective activity stems from latonduine A's ability to simultaneously inhibit two enzymes: PARP3 and PARP16 [].
Q2: What is the structure-activity relationship (SAR) observed for 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one analogs in relation to their PARP inhibitory activity?
A2: The development of synthetic latonduine A analogs, particularly those based on the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one core, has been crucial in dissecting the SAR for PARP inhibition. For instance, the introduction of a phenyl group at the 4-position and a hydroxyl group at the 5-position yielded a compound with modest but selective inhibition of PARP3. Conversely, incorporating a pyridin-2-yl group at the 4-position and both dichloro and hydroxyl groups at the 7,8 and 5-positions respectively resulted in a potent and selective inhibitor of PARP16 []. These findings demonstrate that subtle modifications to the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one scaffold can significantly influence the potency and selectivity towards specific PARP enzymes, paving the way for the development of tailored therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。